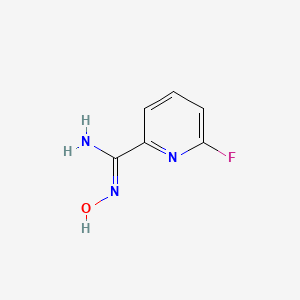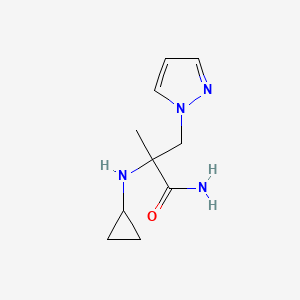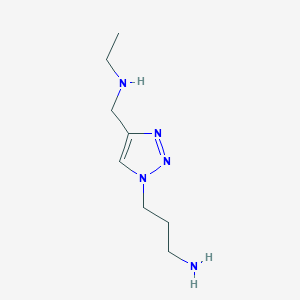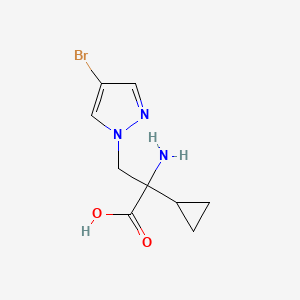
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic compound that features a unique structure combining a pyrazole ring with a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
The presence of the cyclopropyl group in 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C9H12BrN3O2 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-7-3-12-13(4-7)5-9(11,8(14)15)6-1-2-6/h3-4,6H,1-2,5,11H2,(H,14,15) |
InChI-Schlüssel |
APUABDOFSGGNAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CN2C=C(C=N2)Br)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


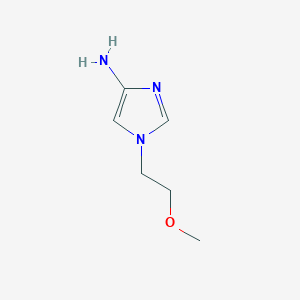
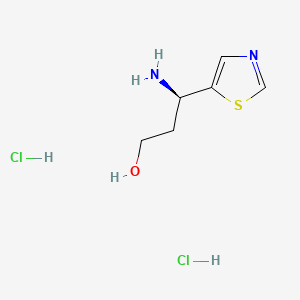
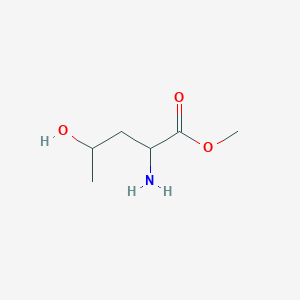

![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
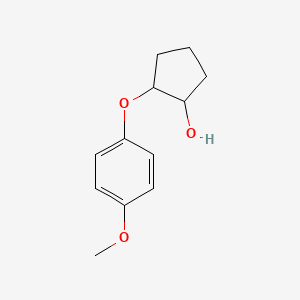
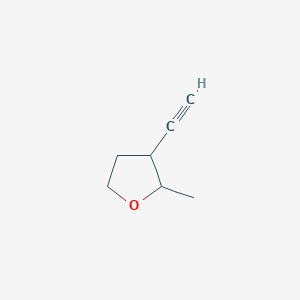
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)

![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
